In Vivo Antitumor Activity: 20-O-Demethylansamitocin P-3 Shows Superior Efficacy in Leukemia Models
The 20-O-demethyl derivative of Ansamitocin P-3 exhibits a quantifiably different in vivo antitumor profile compared to its parent compound, AP-3. Specifically, it demonstrates higher activity against P-388 and L-1210 leukemia models in mice [1]. This finding is a key piece of evidence establishing that the 20-O-demethyl modification is not inert but can confer a distinct therapeutic advantage in certain tumor types.
| Evidence Dimension | In vivo antitumor activity |
|---|---|
| Target Compound Data | More active than AP-3 |
| Comparator Or Baseline | Ansamitocin P-3 (AP-3) |
| Quantified Difference | Qualitatively more active; specific quantitative data (e.g., T/C%, ILS) not provided in the cited source. |
| Conditions | In vivo murine models of P-388 and L-1210 leukemia. |
Why This Matters
This qualitative evidence is critical for scientific selection as it indicates a potential for superior in vivo efficacy in specific leukemia models, justifying the use of this metabolite over the parent compound for research into improved antileukemic agents.
- [1] Wani MC, Taylor HL, Wall ME. Plant antitumour agents: colubrinol acetate and colubrinol, antileukaemic ansa macrolides from Colubrina texensis. J Chem Soc, Chem Commun. 1973; (11):390. doi: 10.1039/c39730000390. View Source
